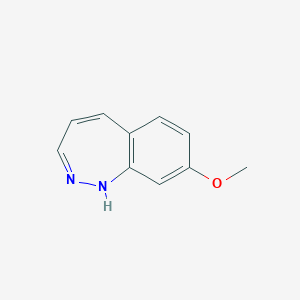![molecular formula C35H46N2 B14614960 (E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] CAS No. 59854-67-0](/img/structure/B14614960.png)
(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] is an organic compound characterized by its unique structure, which includes a 2-methyl-1,4-phenylene core linked to two 1-(4-heptylphenyl)methanimine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] typically involves a multi-step process:
Formation of the 2-Methyl-1,4-phenylene Core: This step involves the preparation of the 2-methyl-1,4-phenylene core, which can be synthesized through various aromatic substitution reactions.
Attachment of 1-(4-Heptylphenyl)methanimine Groups: The next step involves the condensation of the 2-methyl-1,4-phenylene core with 1-(4-heptylphenyl)methanimine groups. This is typically achieved through a Schiff base formation reaction, where an aldehyde reacts with an amine under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the imine groups.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics:
Biological Studies: Investigated for its potential interactions with biological macromolecules and its use in drug delivery systems.
Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] involves its interaction with molecular targets through its imine groups and aromatic rings. These interactions can include:
Binding to Proteins: The imine groups can form reversible covalent bonds with amino acid residues in proteins, affecting their function.
Electron Transfer: The aromatic rings can participate in electron transfer processes, which are crucial in organic electronic applications.
Pathways Involved: The compound can influence various biochemical pathways depending on its specific interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base compound with similar imine linkages.
N,N’-Bis(4-methylbenzylidene)ethylenediamine: Similar structure but with different substituents on the aromatic rings.
Uniqueness
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine] is unique due to its specific combination of a 2-methyl-1,4-phenylene core and 1-(4-heptylphenyl)methanimine groups. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in materials science and organic electronics.
Properties
CAS No. |
59854-67-0 |
|---|---|
Molecular Formula |
C35H46N2 |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
1-(4-heptylphenyl)-N-[4-[(4-heptylphenyl)methylideneamino]-3-methylphenyl]methanimine |
InChI |
InChI=1S/C35H46N2/c1-4-6-8-10-12-14-30-16-20-32(21-17-30)27-36-34-24-25-35(29(3)26-34)37-28-33-22-18-31(19-23-33)15-13-11-9-7-5-2/h16-28H,4-15H2,1-3H3 |
InChI Key |
GHRRJFKCSXDEAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)CCCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)







![Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14614947.png)
